(2As,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol
(2As,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol
Brand Name:
Vulcanchem
CAS No.:
109785-99-1
VCID:
VC0034297
InChI:
InChI=1S/C15H26O/c1-12(2)10-15-11(12)6-9-13(15,3)7-5-8-14(15,4)16/h11,16H,5-10H2,1-4H3/t11-,13+,14?,15?/m0/s1
SMILES:
CC1(CC23C1CCC2(CCCC3(C)O)C)C
Molecular Formula:
C15H26O
Molecular Weight:
222.37 g/mol
(2As,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol
CAS No.: 109785-99-1
Main Products
VCID: VC0034297
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
CAS No. | 109785-99-1 |
---|---|
Product Name | (2As,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol |
Molecular Formula | C15H26O |
Molecular Weight | 222.37 g/mol |
IUPAC Name | (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol |
Standard InChI | InChI=1S/C15H26O/c1-12(2)10-15-11(12)6-9-13(15,3)7-5-8-14(15,4)16/h11,16H,5-10H2,1-4H3/t11-,13+,14?,15?/m0/s1 |
Standard InChIKey | ZEQZCZRDJPTCHI-MWTAGDMHSA-N |
Isomeric SMILES | C[C@]12CCCC(C13CC([C@@H]3CC2)(C)C)(C)O |
SMILES | CC1(CC23C1CCC2(CCCC3(C)O)C)C |
Canonical SMILES | CC1(CC23C1CCC2(CCCC3(C)O)C)C |
Synonyms | panasinsanol B |
PubChem Compound | 131039 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume